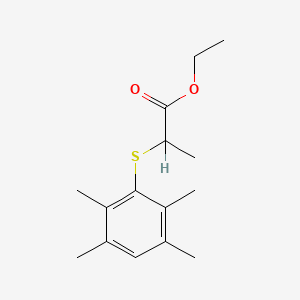
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioether linkage between a tetramethylphenyl group and a propionic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester typically involves the reaction of 2,3,5,6-tetramethylthiophenol with ethyl 2-bromopropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thioester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester involves its interaction with specific molecular targets. The thioether linkage and ester group allow it to participate in various biochemical pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenepropionic acid
- 3-(2-Thienyl)propionic acid
- 2,3-Diethoxy-propionic acid, ethyl ester
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is unique due to its tetramethylphenyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
72462-74-9 |
|---|---|
Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
ethyl 2-(2,3,5,6-tetramethylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C15H22O2S/c1-7-17-15(16)13(6)18-14-11(4)9(2)8-10(3)12(14)5/h8,13H,7H2,1-6H3 |
InChI Key |
YUEVLBYIGQONEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















